B1580064 L-ISOLEUCINE UNLABELED

L-ISOLEUCINE UNLABELED

Cat. No.: B1580064
M. Wt: 131.17
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine (C₆H₁₃NO₂) is an essential branched-chain amino acid (BCAA) critical for protein synthesis, energy regulation, and metabolic homeostasis. The unlabeled form lacks isotopic modifications (e.g., ¹³C, ¹⁵N, or ²H), making it distinct from isotopically labeled variants used in analytical and tracer studies. Its stereochemistry (L-configuration) and branched alkyl side chain confer unique biochemical properties, including hydrophobicity and participation in hydrophobic protein domains .

Properties

Molecular Weight

131.17

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Isoleucine is integral to protein synthesis and serves as a precursor for several metabolic pathways. Its role in amino acid metabolism has been extensively studied:

  • Biosynthesis Pathways : Research has shown that E. coli can utilize alternative biosynthesis pathways for isoleucine production when traditional pathways are disrupted. This adaptability highlights the complexity of amino acid metabolism and the potential for engineering microbial strains to enhance isoleucine production under specific conditions .
  • Metabolic Regulation : Studies indicate that dietary isoleucine can regulate metabolic health and aging. In experiments with mice, restricting isoleucine intake was found to promote physiological changes associated with improved metabolic function, suggesting its role as a dietary regulator .

Transport Mechanisms

Understanding how L-isoleucine is transported across cell membranes is critical for elucidating its biological functions:

  • Erythrocyte Transport : Research has demonstrated that L-isoleucine uptake in human erythrocytes occurs via a saturable carrier system. Notably, Plasmodium-infected erythrocytes exhibit significantly enhanced isoleucine transport compared to uninfected cells, which may be attributed to increased protein incorporation during infection . This finding underscores the importance of L-isoleucine in cellular metabolism, especially in pathological conditions.

Structural Biology Applications

L-Isoleucine's role extends into structural biology, where it aids in the study of protein dynamics:

  • NMR Spectroscopy : Unlabeled L-isoleucine has been utilized in NMR studies to simplify spectral analysis of proteins. By selectively unlabeling certain amino acids, researchers can enhance the clarity of NMR spectra, facilitating the identification of molecular structures and interactions . This method has applications in characterizing membrane proteins and proteins with paramagnetic centers.

Therapeutic Implications

The therapeutic potential of L-isoleucine is being explored in various contexts:

  • Nutritional Interventions : Given its essential nature, L-isoleucine supplementation is being investigated for its potential benefits in muscle recovery and metabolic health. The modulation of BCAA levels through dietary adjustments could have implications for athletes and individuals undergoing intensive physical training .
  • Disease Mechanisms : Studies suggest that insufficient tRNA charging with isoleucine can lead to cellular dysfunctions, which may contribute to various diseases. Understanding these mechanisms opens avenues for targeted therapies aimed at correcting amino acid deficiencies .

Case Studies and Experimental Findings

Several case studies highlight the diverse applications of L-isoleucine:

StudyFocusFindings
E. coli MetabolismAlternative pathwaysIdentified latent threonine-independent pathways compensating for isoleucine loss .
Erythrocyte TransportInfection dynamicsIncreased uptake in infected cells suggests altered metabolic demands during infection .
Nutritional ImpactAging and metabolismIsoleucine restriction linked to improved metabolic health in mice .

Comparison with Similar Compounds

Constitutional Isomers: L-Isoleucine vs. L-Leucine

L-Isoleucine and L-leucine (C₆H₁₃NO₂) are constitutional isomers with identical molecular formulas but distinct branching patterns. Key differences include:

Property L-Isoleucine Unlabeled L-Leucine Unlabeled
Side-Chain Structure β-branch (CH₂-CH(CH₃)-) γ-branch (CH₂-CH₂-CH(CH₃)-)
Cross-Sectional Area (CCS) 126.5 Ų (experimental) 125.3 Ų (experimental)
Ion Mobility Separation Partially resolvable (~1.2% CCS difference) Unresolvable in mixtures at resolving power ≤60

Despite their structural resemblance, L-isoleucine’s β-branching reduces solubility in polar solvents compared to L-leucine. For example, in aqueous ethanol solutions, L-isoleucine exhibits 20% lower solubility than L-leucine .

Stereoisomers: L-Isoleucine vs. D-Isoleucine and allo-L-Isoleucine

Property This compound D-Isoleucine allo-L-Isoleucine
Configuration L-(2S,3S) D-(2R,3R) allo-(2S,3R)
Biological Activity Proteinogenic, metabolically active Non-proteinogenic, limited uptake Non-proteinogenic, inhibits BCAA metabolism
Thermodynamic Stability ΔG° (aq.) = -455 kJ/mol ΔG° (aq.) = -440 kJ/mol ΔG° (aq.) = -430 kJ/mol

The L-form is preferentially incorporated into proteins, while D- and allo-isoforms act as metabolic inhibitors or biomarkers in rare diseases .

Comparison with Isotopically Labeled Analogs

This compound vs. ¹³C/¹⁵N-Labeled Variants

Property This compound ¹³C₁₅N-L-Isoleucine
Molecular Weight 131.17 g/mol 146.19 g/mol (¹³C₆, ¹⁵N₁)
Applications Endogenous reference in metabolomics Tracer studies, quantitative LC-MS/MS
Matrix Effects Subject to endogenous interference Minimized interference via isotopic distinction

Stable isotope-labeled analogs (SILs) are indispensable in pharmacokinetic studies, where unlabeled forms cannot be distinguished from endogenous pools. For instance, ¹³C₁₅N-L-isoleucine enables precise quantification in biological matrices by compensating for matrix effects during LC-MS/MS .

Functional Equivalence in Biochemical Assays

Fluorescently labeled analogs (e.g., TMR-Aβ peptides) exhibit aggregation profiles indistinguishable from unlabeled forms, suggesting minimal perturbation of native behavior . Similarly, unlabeled L-isoleucine and its ¹³C-labeled counterpart show identical β-sheet formation kinetics in circular dichroism assays .

Comparison with Functionally Similar Compounds

Other BCAAs: Valine and Leucine

Property This compound L-Valine Unlabeled
Role in Metabolism Substrate for ketogenesis Primarily gluconeogenic
Solubility in Water 34.0 g/L (25°C) 58.7 g/L (25°C)
Threonine Deaminase Affinity High (Km = 0.5 mM) Non-substrate

L-Isoleucine uniquely regulates mTORC1 signaling via its catabolic intermediate, α-ketoisocaproate, unlike valine or leucine .

Data Tables

Table 1: Solubility in Aqueous Ethanol (25°C)

Compound 10% Ethanol (g/L) 50% Ethanol (g/L)
This compound 28.5 12.3
L-Leucine Unlabeled 34.7 15.8
L-Valine Unlabeled 45.2 20.1

Preparation Methods

Microbial Fermentation-Based Preparation

Overview:
Fermentation remains the dominant industrial method for producing unlabeled L-isoleucine due to its cost-effectiveness and scalability. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are genetically engineered to enhance L-isoleucine biosynthesis pathways.

Key Microbial Strains:

  • Corynebacterium glutamicum ATCC 21799
  • Escherichia coli strains with modified metabolic pathways

Biosynthesis Pathway:
In E. coli, glucose is metabolized to aspartic acid, which is converted to L-threonine through a series of enzymatic reactions catalyzed by enzymes including L-aspartate kinase and threonine synthase. L-threonine is then converted to L-isoleucine via threonine dehydratase (encoded by ilvA) and subsequent enzymatic steps (Figure 1 in source).

Genetic Modifications:

  • Overexpression of catabolic threonine dehydratase (e.g., tdcB gene from E. coli) to increase conversion efficiency.
  • Deletion or attenuation of competing metabolic pathways to reduce precursor consumption and enhance L-isoleucine accumulation.
  • Introduction of multiple copies of genes encoding key enzymes to boost production yield.

Fermentation Conditions:

  • Carbon sources: glucose, sucrose, organic acids, ethanol, methanol, glycerol
  • Nitrogen sources: ammonium salts, peptone, soybean hydrolysate, yeast extract
  • Mineral supplements: potassium monophosphate, magnesium sulfate, sodium chloride, ferrous sulfate, manganese sulfate, calcium carbonate

Recovery:
L-isoleucine is secreted into the culture medium and recovered by conventional amino acid extraction and purification techniques similar to those used in other amino acid fermentations.

Chemical Synthesis Methods

While fermentation is predominant, chemical synthesis and extraction from natural sources such as hair have been reported but are less common industrially due to complexity and cost.

Alternative Biosynthetic Routes and Enzyme Engineering

Underground Metabolic Pathways:
Studies have revealed auxiliary biosynthetic routes in E. coli that contribute to L-isoleucine production. These include promiscuous enzyme activities leading to alternative 2-ketobutyrate (2 KB) formation, a key intermediate in L-isoleucine synthesis, especially under anaerobic conditions.

Enzyme Engineering:

  • Directed evolution and mutant screening of L-isoleucine dioxygenase (IDO) have improved catalytic efficiency and thermal stability, enabling efficient biotransformation processes for related compounds.
  • Mutants such as IDOM3 show enhanced activity for hydroxylation reactions, which can be coupled to L-isoleucine biosynthesis.

Analytical and Purification Techniques in Preparation

Purity and Isomer Separation:

  • High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are employed to ensure enantiomeric purity (>99.8%) and to separate L-isoleucine from its isomers such as L-alloisoleucine.
  • Amino acid analysis and isotope labeling studies confirm the structural integrity and purity of the prepared compound.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations Key References
Microbial Fermentation Use of genetically engineered C. glutamicum or E. coli strains to biosynthesize L-isoleucine Cost-effective, scalable, high purity Requires strain optimization
Chemical Synthesis Chemical routes and extraction from natural sources like hair Alternative to fermentation Complex, less economical
Enzyme Engineering & Biotransformation Engineering enzymes like L-isoleucine dioxygenase for enhanced synthesis and conversion Improved catalytic efficiency Requires advanced molecular biology
Analytical Purification HPLC, GC-MS for isomer separation and purity assessment Ensures high purity and quality Requires specialized equipment

Research Findings and Notes

  • Genetic manipulation of Corynebacterium glutamicum and E. coli to overexpress catabolic threonine dehydratase significantly increases L-isoleucine yield.
  • The presence of alternative metabolic pathways in E. coli provides metabolic flexibility that can be exploited to enhance production under different environmental conditions.
  • Enzyme mutants with improved stability and activity allow for more efficient biotransformation processes, potentially reducing production costs and increasing yield.
  • Analytical techniques confirm that the produced L-isoleucine is of high enantiomeric purity, critical for pharmaceutical and nutritional applications.

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